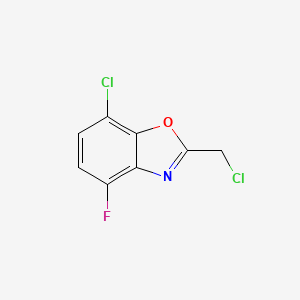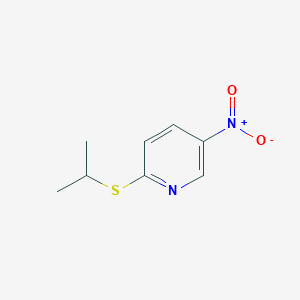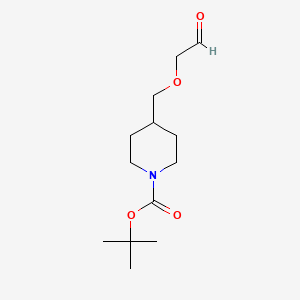
7-Chloro-2-(chloromethyl)-4-fluorobenzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-(chloromethyl)-4-fluorobenzoxazole is a heterocyclic compound that contains both chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(chloromethyl)-4-fluorobenzoxazole typically involves the chloromethylation of a benzoxazole derivative. One common method includes the reaction of 4-fluorobenzoxazole with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-2-(chloromethyl)-4-fluorobenzoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in aqueous or organic solvents under mild heating conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiol, or amino derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced benzoxazole derivatives with modified ring structures.
Aplicaciones Científicas De Investigación
Chemistry
7-Chloro-2-(chloromethyl)-4-fluorobenzoxazole is used as an intermediate in the synthesis of various organic compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its unique chemical properties enable the design of molecules with enhanced biological activity .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of 7-Chloro-2-(chloromethyl)-4-fluorobenzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
7-Chloro-2-(chloromethyl)-4-fluorobenzoxazole stands out due to the presence of both chlorine and fluorine atoms, which impart unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it valuable in organic synthesis, medicinal chemistry, and industrial applications. Further research into its properties and applications will likely uncover new and exciting uses for this compound.
Propiedades
Número CAS |
143708-37-6 |
|---|---|
Fórmula molecular |
C8H4Cl2FNO |
Peso molecular |
220.02 g/mol |
Nombre IUPAC |
7-chloro-2-(chloromethyl)-4-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4Cl2FNO/c9-3-6-12-7-5(11)2-1-4(10)8(7)13-6/h1-2H,3H2 |
Clave InChI |
IBJBWAPQYLKCFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1F)N=C(O2)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine](/img/structure/B13933426.png)

![4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13933442.png)



![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)






